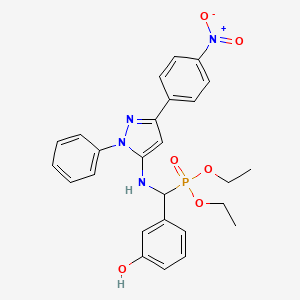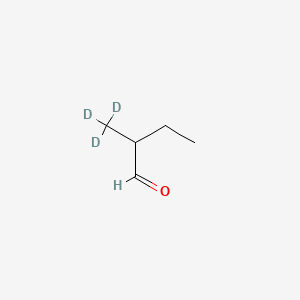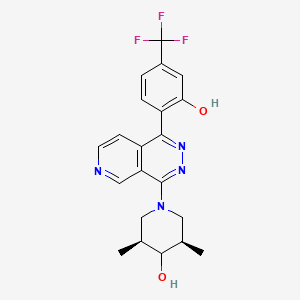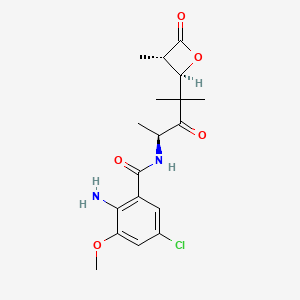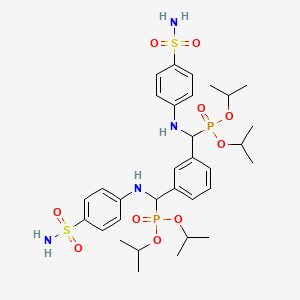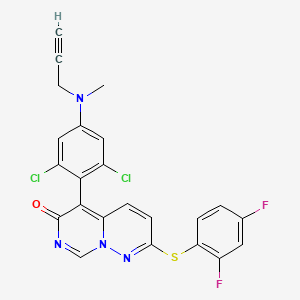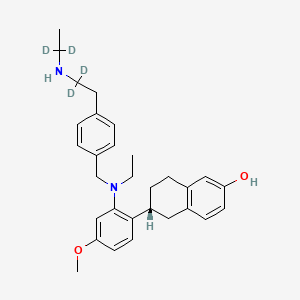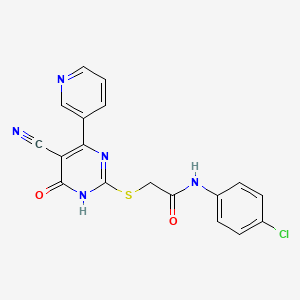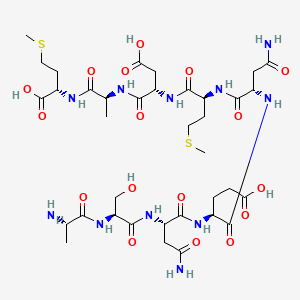
Influenza A NP (366-374)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Influenza A NP (366-374) is a peptide derived from the nucleoprotein of the Influenza A virus, specifically from the strain A/PR/8/34. This peptide is recognized by the immune system, particularly by CD8+ T cells, and plays a crucial role in the immune response against the Influenza A virus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Influenza A NP (366-374) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods: The industrial production of Influenza A NP (366-374) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified and lyophilized for storage and distribution .
Analyse Des Réactions Chimiques
Types of Reactions: Influenza A NP (366-374) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions: The synthesis of Influenza A NP (366-374) involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA) .
Major Products Formed: The major product formed is the peptide itself, Influenza A NP (366-374), with a molecular weight of approximately 1026.2 Da .
Applications De Recherche Scientifique
Chemistry: In chemistry, Influenza A NP (366-374) is used as a model peptide for studying peptide synthesis and purification techniques .
Biology: In biology, this peptide is used to study the immune response to Influenza A virus. It serves as a target for CD8+ T cells, helping researchers understand how the immune system recognizes and combats viral infections .
Medicine: In medicine, Influenza A NP (366-374) is used in vaccine development and immunotherapy research. It helps in designing vaccines that can elicit a strong immune response against the Influenza A virus .
Industry: In the pharmaceutical industry, this peptide is used in the development of diagnostic tools and therapeutic agents for Influenza A virus infections .
Mécanisme D'action
Influenza A NP (366-374) exerts its effects by being presented on the surface of infected cells in the context of major histocompatibility complex (MHC) class I molecules. This presentation is recognized by CD8+ T cells, which then initiate an immune response to eliminate the infected cells . The peptide interacts with the T cell receptor (TCR) on CD8+ T cells, leading to the activation and proliferation of these cells .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Influenza A NP (147-155)
- Influenza A PA (224-233)
- Ovalbumin epitope (257-264)
Uniqueness: Influenza A NP (366-374) is unique in its high affinity for H2-Db, making it a potent target for CD8+ T cell responses. This specificity and its role in immune recognition make it a valuable tool in immunological research .
Propriétés
Formule moléculaire |
C36H59N11O17S2 |
|---|---|
Poids moléculaire |
982.1 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H59N11O17S2/c1-15(37)28(55)47-23(14-48)35(62)45-21(12-25(39)50)33(60)41-17(5-6-26(51)52)30(57)44-20(11-24(38)49)34(61)42-18(7-9-65-3)31(58)46-22(13-27(53)54)32(59)40-16(2)29(56)43-19(36(63)64)8-10-66-4/h15-23,48H,5-14,37H2,1-4H3,(H2,38,49)(H2,39,50)(H,40,59)(H,41,60)(H,42,61)(H,43,56)(H,44,57)(H,45,62)(H,46,58)(H,47,55)(H,51,52)(H,53,54)(H,63,64)/t15-,16-,17-,18-,19-,20-,21-,22-,23-/m0/s1 |
Clé InChI |
GFTXYRPPWCNXKO-NQBGTIOHSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



